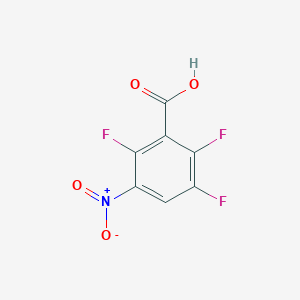

2,3,6-Trifluoro-5-nitrobenzoic acid

Vue d'ensemble

Description

2,3,6-Trifluoro-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H2F3NO4 and its molecular weight is 221.091. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Degradation and Stability of Related Compounds

A study on the degradation processes of nitisinone, a compound with trifluoromethyl and nitro groups similar to those in 2,3,6-Trifluoro-5-nitrobenzoic acid, was conducted using LC-MS/MS. This research aimed to understand the stability of nitisinone under various conditions, leading to the identification of degradation products with potential implications for environmental and pharmacological safety (Barchańska et al., 2019).

Applications in Sensing and Detection

Research on nanostructured luminescent micelles incorporating nitroaromatic compounds suggests potential applications for this compound in developing sensors for toxic and hazardous materials. These micelles could serve as efficient luminescent probes, highlighting the compound's utility in environmental monitoring and safety applications (Paria et al., 2022).

Environmental Management

The use of free nitrous acid (FNA) for improving wastewater management has been reviewed, focusing on its inhibitory and biocidal effects on microorganisms. This research avenue might be relevant for this compound in exploring its environmental applications, especially in mitigating pollution and enhancing wastewater treatment processes (Duan et al., 2019).

Organic Synthesis

Trifluoromethanesulfonic acid has been extensively used in organic synthesis, including electrophilic aromatic substitution reactions. Given the structural similarity, research on this compound could explore its roles in synthetic chemistry, potentially offering novel pathways for creating complex organic molecules (Kazakova & Vasilyev, 2017).

Microbial Degradation of Environmental Contaminants

Studies on the microbial degradation of polyfluoroalkyl chemicals provide insights into the environmental fate of persistent organic pollutants. By analogy, investigating the biodegradability and breakdown pathways of this compound could inform environmental risk assessments and strategies for mitigating its impact (Liu & Mejia Avendaño, 2013).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in proteomics research , suggesting potential protein targets.

Mode of Action

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in sm cross-coupling reactions suggests it may influence carbon–carbon bond formation .

Result of Action

Its potential involvement in sm cross-coupling reactions suggests it may influence the formation of carbon–carbon bonds .

Action Environment

The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

It is known that nitrobenzoic acids can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Molecular Mechanism

It is known that nitrobenzoic acids can participate in Suzuki–Miyaura coupling, which involves the transmetalation of organoboron reagents with palladium (II) complexes

Propriétés

IUPAC Name |

2,3,6-trifluoro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEARBVAXUPCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

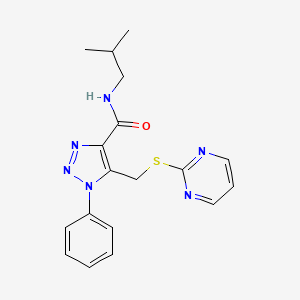

![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)

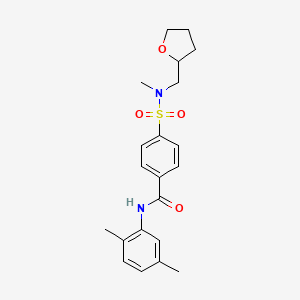

![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)

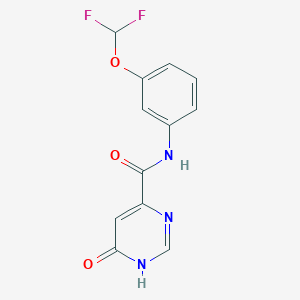

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)

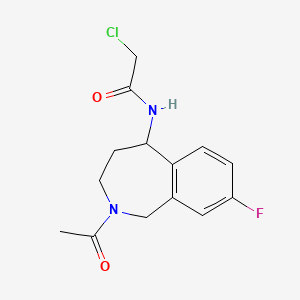

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2485359.png)

![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)